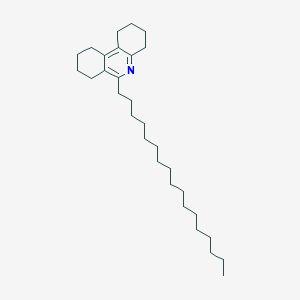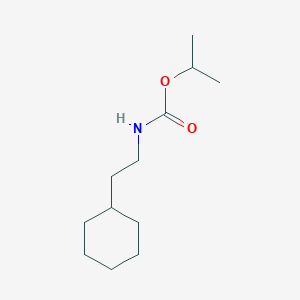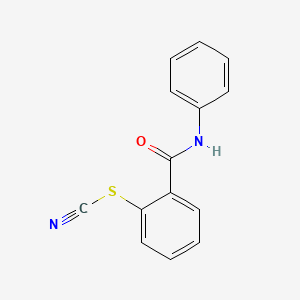
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain attached to an octahydrophenanthridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multiple steps, starting with the preparation of the phenanthridine core. This can be achieved through cyclization reactions involving appropriate precursors. The heptadecyl chain is then introduced via alkylation reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the phenanthridine core.
Substitution: The heptadecyl chain can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with molecular targets such as enzymes or receptors. The heptadecyl chain can facilitate membrane association, while the phenanthridine core can interact with specific binding sites. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroquinoline
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroisoquinoline
Uniqueness
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific substitution pattern and the presence of the heptadecyl chain. This combination of features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
62614-97-5 |
|---|---|
Molekularformel |
C30H51N |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
6-heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C30H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-29-27-22-18-17-21-26(27)28-23-19-20-25-30(28)31-29/h2-25H2,1H3 |
InChI-Schlüssel |
AUJWVCMMPBRSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)





![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

